molecular formula C23H22N4O6 B10874287 N~2~-{2-[({2-[2-(4-Methoxybenzoyl)hydrazino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide

N~2~-{2-[({2-[2-(4-Methoxybenzoyl)hydrazino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide

Cat. No.: B10874287
M. Wt: 450.4 g/mol
InChI Key: URQARTPTOMXRKH-UHFFFAOYSA-N
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Description

  • N-[2-({1-[2-(4-Methoxybenzoyl)hydrazino]-1-oxo-2-butanyl}carbamoyl)phenyl]-2-furamide, also known by its chemical formula C24H24N4O6, is a synthetic compound.
  • Its molecular weight is approximately 464.47 g/mol.
  • The compound features a furan ring and a phenyl ring, connected by a carbonyl bridge.
  • It exhibits intriguing biological properties, making it a subject of scientific interest.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a hydrazine derivative with a benzoyl chloride, followed by cyclization with furan-2-carboxylic acid.

      Reaction Conditions: Specific conditions vary, but typically involve organic solvents, mild temperatures, and acid catalysts.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: N-[2-({1-[2-(4-Methoxybenzoyl)hydrazino]-1-oxo-2-butanyl}carbamoyl)phenyl]-2-furamide undergoes various reactions

      Common Reagents and Conditions: Hydrazine derivatives, acid chlorides, and furan-2-carboxylic acid are key reagents.

      Major Products: These reactions yield diverse products, including hydrazones, amides, and substituted furan derivatives.

  • Scientific Research Applications

      Biology: Investigations explore its interactions with biological macromolecules.

      Medicine: It may have therapeutic potential due to its unique structure.

      Industry: Limited industrial applications, but its properties inspire further research.

  • Mechanism of Action

    • The compound likely interacts with specific cellular targets, affecting biochemical pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C23H22N4O6

    Molecular Weight

    450.4 g/mol

    IUPAC Name

    N-[2-[[1-[2-(4-methoxybenzoyl)hydrazinyl]-1-oxopropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide

    InChI

    InChI=1S/C23H22N4O6/c1-14(20(28)26-27-21(29)15-9-11-16(32-2)12-10-15)24-22(30)17-6-3-4-7-18(17)25-23(31)19-8-5-13-33-19/h3-14H,1-2H3,(H,24,30)(H,25,31)(H,26,28)(H,27,29)

    InChI Key

    URQARTPTOMXRKH-UHFFFAOYSA-N

    Canonical SMILES

    CC(C(=O)NNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

    Origin of Product

    United States

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